![molecular formula C15H13IN2O2S B4891798 2-iodo-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B4891798.png)
2-iodo-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-iodo-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide is a chemical compound that has a wide range of applications in scientific research. It is a potent inhibitor of the enzyme known as protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism.
Wirkmechanismus
2-iodo-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide inhibits the activity of 2-iodo-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide by binding to its active site. This prevents the enzyme from dephosphorylating insulin receptor substrate-1 (IRS-1), which is a key mediator of insulin signaling. As a result, insulin signaling is enhanced, leading to improved glucose uptake and metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-iodo-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide are primarily related to its inhibition of 2-iodo-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-iodo-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide is its selectivity for 2-iodo-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide. It has minimal off-target effects, which makes it a valuable tool for studying the role of 2-iodo-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide in various physiological processes. However, its potency can also be a limitation, as it may require higher concentrations to achieve the desired effects. Additionally, its solubility can be a challenge, as it is poorly soluble in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research involving 2-iodo-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide. One area of interest is its potential use in the treatment of diabetes and obesity. It has been shown to improve insulin sensitivity and glucose tolerance in animal models, and further studies are needed to determine its efficacy in humans. Additionally, it may have potential in the treatment of other diseases, such as cancer and inflammation. Finally, there is a need for the development of more potent and selective 2-iodo-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide inhibitors, which could lead to the development of new therapies for various diseases.
Synthesemethoden
The synthesis of 2-iodo-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide involves a series of chemical reactions. The starting material is 2-iodobenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-methoxyaniline to form the amide intermediate. Finally, the amide is treated with carbon disulfide and potassium hydroxide to form the carbonothioyl group. The overall yield of this synthesis method is around 50%.
Wissenschaftliche Forschungsanwendungen
2-iodo-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide has been extensively used in scientific research to study the role of 2-iodo-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide in insulin signaling and glucose metabolism. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. Additionally, it has been used to investigate the role of 2-iodo-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide in other physiological processes, such as cancer, inflammation, and neurological disorders.
Eigenschaften
IUPAC Name |
2-iodo-N-[(2-methoxyphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2O2S/c1-20-13-9-5-4-8-12(13)17-15(21)18-14(19)10-6-2-3-7-11(10)16/h2-9H,1H3,(H2,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRRWYSFOATDDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NC(=O)C2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-iodo-N-[(2-methoxyphenyl)carbamothioyl]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.